

Dimethyl 5-chloroisophthalate CAS number and properties

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Compound of Interest

Compound Name: *Dimethyl 5-chloroisophthalate*

Cat. No.: *B1346161*

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Dimethyl 5-chloroisophthalate: A Technical Guide

CAS Number: 20330-90-9

This technical guide provides a comprehensive overview of **Dimethyl 5-chloroisophthalate**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, spectroscopic data, and safety information.

Chemical Properties

Dimethyl 5-chloroisophthalate is a chlorinated aromatic diester. Its primary application lies in its use as a chemical intermediate and a building block in organic synthesis.

Table 1: Physicochemical Properties of **Dimethyl 5-chloroisophthalate**

Property	Value	Source
CAS Number	20330-90-9	ECHEMI
Molecular Formula	$C_{10}H_9ClO_4$	NIST WebBook
Molecular Weight	228.63 g/mol	NIST WebBook
Melting Point	78 °C	ECHEMI
Boiling Point	Data not available	N/A
Density	1.29 g/cm ³	ECHEMI
Vapor Pressure	0.000421 mmHg at 25°C	ECHEMI
Solubility	Data not available	ECHEMI

Synthesis

A detailed experimental protocol for the synthesis of **Dimethyl 5-chloroisophthalate** is not readily available in published literature. However, a probable and effective method is the Fischer esterification of 5-chloroisophthalic acid. This method is analogous to the well-documented synthesis of similar compounds, such as dimethyl 5-bromoisophthalate.

Proposed Experimental Protocol: Esterification of 5-Chloroisophthalic Acid

Objective: To synthesize **Dimethyl 5-chloroisophthalate** via acid-catalyzed esterification of 5-chloroisophthalic acid.

Materials:

- 5-chloroisophthalic acid
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- 5% aqueous sodium bicarbonate solution ($NaHCO_3$)

- Distilled water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Filtration apparatus

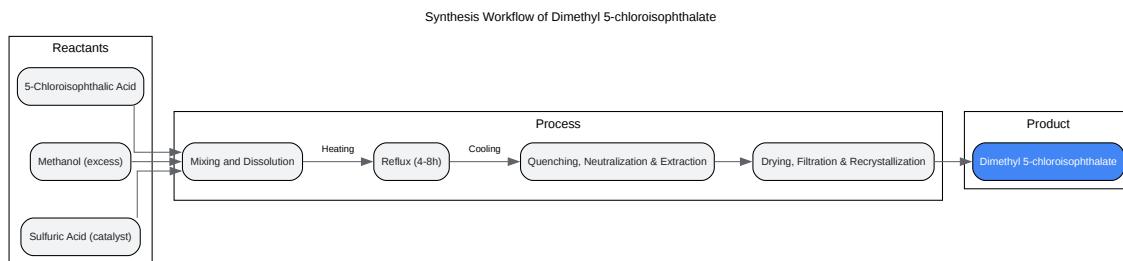
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, add 5-chloroisophthalic acid and an excess of anhydrous methanol.
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Attach the reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the reaction mixture into a beaker containing cold distilled water.
- Neutralize the excess sulfuric acid by carefully adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7-8).

- Extraction:
 - Transfer the aqueous mixture to a separatory funnel.
 - Extract the product into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction process (3 times) to maximize the yield.
 - Combine the organic layers.
- Drying and Filtration:
 - Wash the combined organic extracts with brine (saturated NaCl solution).
 - Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Solvent Removal and Purification:
 - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
 - The crude **Dimethyl 5-chloroisophthalate** can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.

The following diagram illustrates the general workflow for this synthesis.



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Caption: Synthesis Workflow of **Dimethyl 5-chloroisophthalate**.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **Dimethyl 5-chloroisophthalate** is available in the NIST WebBook. This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Infrared Spectroscopy (IR)

The IR spectrum of **Dimethyl 5-chloroisophthalate** is also available in the NIST WebBook. Key characteristic peaks would include:

- C=O stretch (ester): Typically in the range of 1720-1740 cm⁻¹.

- C-O stretch (ester): Around 1200-1300 cm^{-1} .
- C-Cl stretch: In the fingerprint region, typically 600-800 cm^{-1} .
- Aromatic C-H stretch: Above 3000 cm^{-1} .
- Aromatic C=C stretch: In the range of 1450-1600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **Dimethyl 5-chloroisophthalate** are not readily found in the public domain. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

Predicted ^1H NMR Spectrum:

- A singlet for the two equivalent methoxy ($-\text{OCH}_3$) protons, expected around δ 3.9-4.0 ppm.
- Signals for the three aromatic protons. Due to the substitution pattern, one would expect a singlet (or a triplet with very small coupling) for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions.

Predicted ^{13}C NMR Spectrum:

- A signal for the methoxy carbons ($-\text{OCH}_3$) around δ 52-53 ppm.
- Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.
- A signal for the ester carbonyl carbons (C=O) in the range of δ 165-167 ppm.

Applications in Research and Drug Development

Currently, there are no specific, documented applications of **Dimethyl 5-chloroisophthalate** in drug development. Its primary utility is as a precursor or intermediate in the synthesis of more complex molecules. The presence of three reactive sites (two ester groups and a chloro-substituted aromatic ring) makes it a versatile building block for creating a variety of chemical structures, including potential pharmaceutical compounds and functional materials.

Safety and Handling

Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, clothing, eye, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes.
- If inhaled, move the person into fresh air and keep comfortable for breathing.
- If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

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References

- 1. [echemi.com \[echemi.com\]](http://echemi.com)
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